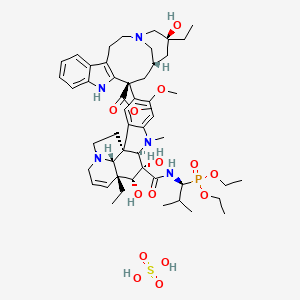

Vinxaltine sulfate

Description

Vinca alkaloids, originally isolated from the Madagascar periwinkle plant (Catharanthus roseus), are microtubule-targeting agents that disrupt mitotic spindle formation, leading to apoptosis in rapidly dividing cells . Vinxaltine sulfate is structurally modified from its parent compound, vinblastine, through the introduction of amino acid derivatives. This modification aims to enhance solubility, reduce systemic toxicity, and overcome multidrug resistance—common limitations of classical vinca alkaloids like vincristine and vinblastine .

Properties

Molecular Formula |

C51H74N5O14PS |

|---|---|

Molecular Weight |

1044.2 g/mol |

IUPAC Name |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+;/m1./s1 |

InChI Key |

BZUUMJJIORUJAU-XFLWUYJZSA-N |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Synonyms |

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Vinxaltine sulfate belongs to the vinca alkaloid family, which includes vinblastine, vincristine, vindesine, and vinorelbine. Below is a detailed comparison of their pharmacological and clinical profiles:

Mechanism of Action

All vinca alkaloids bind to tubulin, inhibiting microtubule polymerization and blocking mitosis. However, structural differences influence binding affinity and downstream effects:

- Vinblastine : Primarily inhibits angiogenesis by targeting endothelial cell microtubules .

- Vincristine : Higher neurotoxicity due to prolonged microtubule destabilization in neuronal cells.

Clinical Indications and Efficacy

ORR: Overall response rate; CR: Complete remission; OS: Overall survival.

Pharmacokinetics and Toxicity

- Metabolism: All vinca alkaloids are metabolized by hepatic CYP3A4 enzymes, but Vinxaltine’s amino acid side chains may alter clearance rates .

- Toxicity Profile :

Resistance Mechanisms

Vinca alkaloids face resistance due to overexpression of P-glycoprotein (P-gp) efflux pumps. Vinxaltine’s structural modifications may reduce P-gp recognition, a theorized advantage over vinblastine and vincristine .

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing this compound datasets?

- Methodological Answer :

- Findable : Deposit raw data in repositories like Figshare or Zenodo with DOI assignment.

- Accessible : Use open-access formats (e.g., .csv, .fasta) and avoid proprietary software locks.

- Interoperable : Annotate metadata using controlled vocabularies (e.g., ChEBI, PubChem).

- Reusable : Provide detailed README files with experimental protocols and version control logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.